molecular formula C12H10ClN5O2 B13781541 4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide CAS No. 91961-77-2

4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide

Cat. No.: B13781541
CAS No.: 91961-77-2
M. Wt: 291.69 g/mol
InChI Key: XDTRWBUVRZXEOW-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide is a synthetic organic compound that has garnered interest in scientific research due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a chloro-substituted benzamide group and a pyrazine ring, which are linked through a hydrazinecarbonyl moiety.

Preparation Methods

The synthesis of 4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the hydrazinecarbonyl group: This step involves the reaction of the pyrazine derivative with hydrazine to introduce the hydrazinecarbonyl moiety.

    Coupling with 4-chlorobenzoyl chloride: The final step involves the coupling of the intermediate with 4-chlorobenzoyl chloride to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles, leading to a variety of derivatives with different chemical and biological properties.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide can be compared with other similar compounds, such as:

Properties

CAS No.

91961-77-2

Molecular Formula

C12H10ClN5O2

Molecular Weight

291.69 g/mol

IUPAC Name

4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide

InChI

InChI=1S/C12H10ClN5O2/c13-8-3-1-7(2-4-8)11(19)17-10-9(12(20)18-14)15-5-6-16-10/h1-6H,14H2,(H,18,20)(H,16,17,19)

InChI Key

XDTRWBUVRZXEOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=CN=C2C(=O)NN)Cl

Origin of Product

United States

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